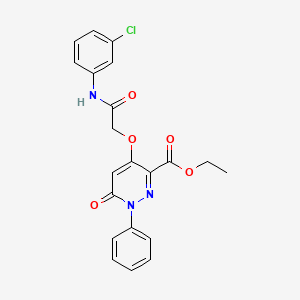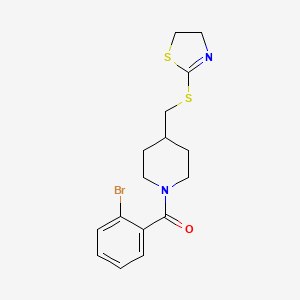
Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a complex organic molecule that likely contains an ethyl group, a chlorophenyl group, an amino group, and a carboxylate group . It’s important to note that the exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The structure of related compounds has been verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. Related compounds have shown antileishmanial and antimalarial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Related compounds such as ethyl 2-amino-3-(2-chlorophenyl)propanoate have been described as liquids .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties
A notable application of this compound is in the synthesis of new quinazolines and their derivatives, which have been explored for potential antimicrobial properties. The process involves reactions with hydrazine hydrate and aryl isothiocyanates, leading to the production of compounds that exhibit antibacterial and antifungal activities against a range of pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Molecular Structure and Analysis
The molecular structure and characterization of related compounds have been extensively studied through various analytical methods, including NMR, mass spectral analysis, and X-ray diffraction studies. These studies provide valuable insights into the structural stability and interactions at the molecular level, which are crucial for understanding the compound's potential applications (Achutha et al., 2017).
Pharmaceutical Applications
In pharmaceutical research, derivatives of this compound have been synthesized and tested for antimicrobial activity. The creation of mercapto-and aminopyrimidine derivatives, for example, has shown promise as antimicrobial agents against various microorganisms, highlighting the compound's significance in developing new therapeutic agents (El-kerdawy et al., 1990).
Regioselective Synthesis
Research has also delved into the regioselective synthesis of related compounds, demonstrating sophisticated chemical processes that allow for high specificity in molecular configurations. These studies contribute to our understanding of how to precisely manipulate chemical structures for desired outcomes in drug development and other applications (Machado et al., 2011).
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Indole derivatives, which may be structurally similar to this compound, have shown diverse biological activities and have been suggested for exploration for new therapeutic possibilities .
Propriétés
IUPAC Name |
ethyl 4-[2-(3-chloroanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5/c1-2-29-21(28)20-17(12-19(27)25(24-20)16-9-4-3-5-10-16)30-13-18(26)23-15-8-6-7-14(22)11-15/h3-12H,2,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXNLSWSQULCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793890.png)
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2793892.png)
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride](/img/structure/B2793893.png)
![N-(2-chlorophenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2793894.png)
![methyl 2-(4-(3-chlorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2793895.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2793897.png)

![2-(Difluoromethyl)thieno[3,2-b]thiophene-5-carboxylic acid](/img/structure/B2793899.png)

![3-(2,6-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2793903.png)
![1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B2793904.png)
![2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2793905.png)
